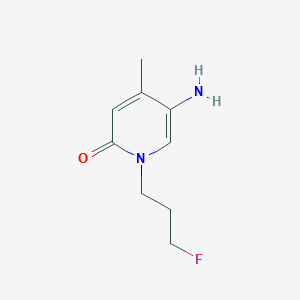

5-Amino-1-(3-fluoropropyl)-4-methyl-1,2-dihydropyridin-2-one

Beschreibung

5-Amino-1-(3-fluoropropyl)-4-methyl-1,2-dihydropyridin-2-one (CAS 1864416-28-3) is a fluorinated dihydropyridinone derivative with a molecular formula of C₉H₁₃FN₂O and a molecular weight of 184.21 g/mol . The compound features a 3-fluoropropyl substituent at the N1 position and a methyl group at the C4 position of the dihydropyridinone core.

Eigenschaften

Molekularformel |

C9H13FN2O |

|---|---|

Molekulargewicht |

184.21 g/mol |

IUPAC-Name |

5-amino-1-(3-fluoropropyl)-4-methylpyridin-2-one |

InChI |

InChI=1S/C9H13FN2O/c1-7-5-9(13)12(4-2-3-10)6-8(7)11/h5-6H,2-4,11H2,1H3 |

InChI-Schlüssel |

SXBJYUMCQIDNPN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=O)N(C=C1N)CCCF |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-fluoropropyl)-4-methyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Substitution Reactions: Introduction of the amino group, fluoropropyl group, and methyl group through substitution reactions using suitable reagents and catalysts.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also include continuous flow reactions and automated synthesis to enhance production rates and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-1-(3-fluoropropyl)-4-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its functional groups.

Substitution: The amino, fluoropropyl, and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

5-Amino-1-(3-fluoropropyl)-4-methyl-1,2-dihydropyridin-2-one has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Wirkmechanismus

The mechanism of action of 5-Amino-1-(3-fluoropropyl)-4-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

The dihydropyridinone core is a versatile pharmacophore, and substituent variations significantly influence physicochemical and biological properties. Below, we compare the target compound with structurally related analogs.

Substituent Analysis

Target Compound :

- N1 Substituent : 3-Fluoropropyl (aliphatic, fluorinated).

- Core Modification : Methyl group at C3.

Analog 1 : 5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one (CAS 1865206-98-9)

- N1 Substituent: Cyclopropylmethyl (rigid, non-fluorinated).

- Core Modification : Methyl group at C4.

- Key Differences: The cyclopropyl group introduces steric constraints and may reduce conformational flexibility compared to the linear 3-fluoropropyl chain.

Analog 2 : 5-Amino-1-(3-methylbutyl)-1,2-dihydropyridin-2-one (CAS 1016698-42-2)

- N1 Substituent: 3-Methylbutyl (branched, non-fluorinated).

- Core Modification: No methyl group on the dihydropyridinone ring.

- Key Differences: The absence of a fluorine atom reduces electronegativity, which may decrease solubility in polar solvents.

Analog 3 : 5-Amino-1-[(2,4-difluorophenyl)methyl]-1,2-dihydropyridin-2-one (CAS 1285552-35-3)

- N1 Substituent : 2,4-Difluorobenzyl (aromatic, fluorinated).

- Core Modification: No methyl group on the dihydropyridinone ring.

- Key Differences :

Comparative Physicochemical Properties

| Property | Target Compound | Analog 1 (Cyclopropylmethyl) | Analog 2 (3-Methylbutyl) | Analog 3 (Difluorobenzyl) |

|---|---|---|---|---|

| Molecular Formula | C₉H₁₃FN₂O | C₁₀H₁₃N₂O* | C₁₀H₁₆N₂O | C₁₂H₁₀F₂N₂O |

| Molecular Weight | 184.21 g/mol | ~191.23 g/mol | 180.25 g/mol | 248.22 g/mol |

| Substituent Polarity | Moderate (fluorine) | Low (cyclopropane) | Low (alkyl) | High (aromatic fluorine) |

| Lipophilicity (logP) | Estimated ~1.5–2.0† | Estimated ~1.8–2.3† | ~2.5–3.0† | ~2.0–2.5† |

*Calculated based on structural similarity; †Predicted using fragment-based methods due to lack of experimental data.

Biologische Aktivität

5-Amino-1-(3-fluoropropyl)-4-methyl-1,2-dihydropyridin-2-one is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the dihydropyridine class, which is known for various pharmacological properties. The presence of a fluorinated side chain enhances its lipophilicity and metabolic stability, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The chemical structure of 5-Amino-1-(3-fluoropropyl)-4-methyl-1,2-dihydropyridin-2-one can be represented as follows:

This compound features:

- An amino group at position 5,

- A methyl group at position 4,

- A fluoropropyl side chain at position 1.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that 5-Amino-1-(3-fluoropropyl)-4-methyl-1,2-dihydropyridin-2-one has the potential to inhibit the growth of various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through modulation of specific signaling pathways. The ability to influence cellular functions makes it a candidate for cancer therapeutics.

The biological activity of 5-Amino-1-(3-fluoropropyl)-4-methyl-1,2-dihydropyridin-2-one is attributed to its interaction with various molecular targets within cells. It is believed to modulate enzyme activities and affect cell signaling pathways, which are crucial for its therapeutic effects.

Potential Molecular Targets

- Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic processes.

- Receptor Modulation : Interaction with specific receptors could lead to altered cellular responses.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

| Study | Findings | |

|---|---|---|

| Study 1 | Demonstrated antimicrobial activity against E. coli and S. aureus | Suggests potential for development as an antibacterial agent |

| Study 2 | Induced apoptosis in human cancer cell lines | Indicates anticancer potential |

| Study 3 | Modulated signaling pathways related to inflammation | Highlights possible use in inflammatory diseases |

Case Study: Antimicrobial Activity

In a controlled laboratory setting, 5-Amino-1-(3-fluoropropyl)-4-methyl-1,2-dihydropyridin-2-one was tested against common pathogens. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL. This suggests that the compound could be further developed into an antibiotic formulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.